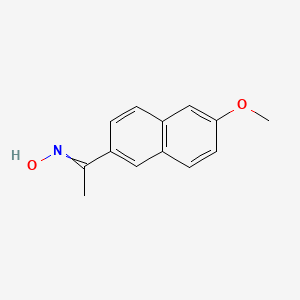![molecular formula C19H26O3 B14785779 (3aS,3bR,9aS,9bS,11aS)-9a-(hydroxymethyl)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione](/img/structure/B14785779.png)
(3aS,3bR,9aS,9bS,11aS)-9a-(hydroxymethyl)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-Hydroxyandrost-4-ene-3,17-dione is an organic compound with the molecular formula C19H26O3. It is a hydroxylated derivative of androst-4-ene-3,17-dione and belongs to the class of steroids. This compound is significant in the field of biochemistry and pharmacology due to its role as an intermediate in the synthesis of various steroid hormones and drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
19-Hydroxyandrost-4-ene-3,17-dione can be synthesized through the microbial transformation of phytosterols. The process involves the use of specific microorganisms such as Mycobacterium fortuitum, which can hydroxylate androst-4-ene-3,17-dione at the C19 position . The reaction conditions typically include the use of mineral acids in organic solvents to achieve dehydration and isomerization .
Industrial Production Methods
Industrial production of 19-Hydroxyandrost-4-ene-3,17-dione often involves the bioconversion of phytosterols using genetically modified strains of microorganisms. These strains are engineered to enhance the yield and purity of the desired product by blocking specific metabolic pathways that lead to by-product formation .
Analyse Des Réactions Chimiques
Types of Reactions
19-Hydroxyandrost-4-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: Conversion to androst-4-ene-3,17-dione.
Reduction: Formation of 19-hydroxyandrost-4-ene-3,17-diol.
Substitution: Introduction of different functional groups at the C19 position.
Common Reagents and Conditions
Common reagents used in these reactions include mineral acids, organic solvents, and specific enzymes produced by microorganisms. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include androst-4-ene-3,17-dione, 19-hydroxyandrost-4-ene-3,17-diol, and various substituted derivatives of the parent compound .
Applications De Recherche Scientifique
19-Hydroxyandrost-4-ene-3,17-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of steroid hormones and other bioactive compounds.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hormonal disorders and inflammatory conditions.
Mécanisme D'action
The mechanism of action of 19-Hydroxyandrost-4-ene-3,17-dione involves its interaction with specific enzymes and receptors in the body. It acts as a precursor for the synthesis of other steroid hormones, which then exert their effects through binding to steroid receptors and modulating gene expression. The molecular targets and pathways involved include the androgen receptor and the glucocorticoid receptor pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Androst-4-ene-3,17-dione
- Androsta-1,4-diene-3,17-dione
- 9α-Hydroxyandrost-4-ene-3,17-dione
Uniqueness
19-Hydroxyandrost-4-ene-3,17-dione is unique due to the presence of a hydroxyl group at the C19 position, which imparts distinct chemical and biological properties. This hydroxylation enhances its reactivity and its role as an intermediate in the synthesis of more complex steroid compounds .
Propriétés
Formule moléculaire |
C19H26O3 |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
(10S,13S)-10-(hydroxymethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-16,20H,2-9,11H2,1H3/t14?,15?,16?,18-,19+/m0/s1 |
Clé InChI |
XGUHPTGEXRHMQQ-CXOXHQNKSA-N |
SMILES isomérique |
C[C@]12CCC3C(C1CCC2=O)CCC4=CC(=O)CC[C@]34CO |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



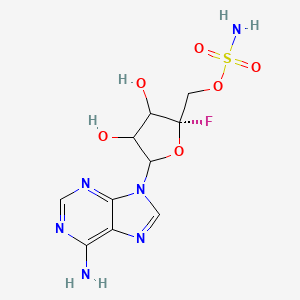
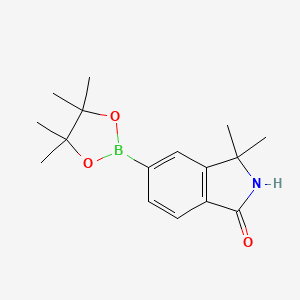
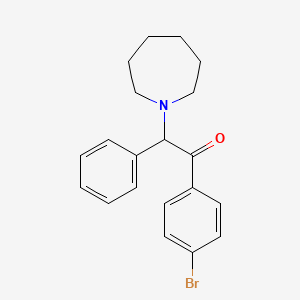
![2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate;5-fluoro-1H-pyrimidine-2,4-dione](/img/structure/B14785714.png)
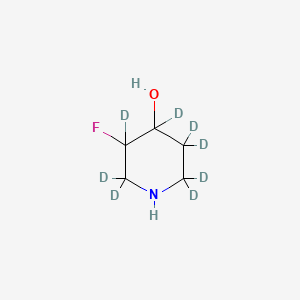
![(5R)-5-[[[(2S)-1-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-phenylbut-3-en-2-yl]amino]methyl]-5-ethenylpyrrolidin-2-one](/img/structure/B14785736.png)
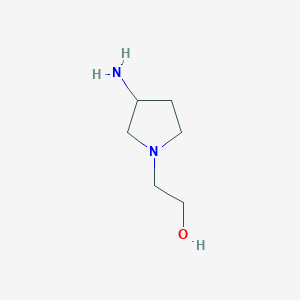
![1-(2-Bromophenyl)-4-{2-[(2,4-dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B14785750.png)
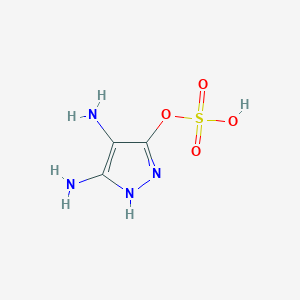

![6-[[(4S,6aR,6bS,8aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B14785764.png)
